N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
Description
N'-[2-(4-Fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by two distinct aromatic substituents: a 4-fluorophenyl ethyl group and a 4-phenylbutyl group. This structure combines fluorinated and non-fluorinated aryl moieties, which may influence its physicochemical properties (e.g., lipophilicity, electronic effects) and biological interactions.
Key structural attributes:
- Backbone: Ethane-1,2-diamine (ethylene diamine), a flexible spacer enabling diverse substitutions.
- N-(4-Phenylbutyl): A longer alkyl chain with a terminal phenyl group, contributing to lipophilicity and steric bulk.
Properties
CAS No. |
627522-14-9 |
|---|---|
Molecular Formula |
C20H27FN2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27FN2/c21-20-11-9-19(10-12-20)13-15-23-17-16-22-14-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12,22-23H,4-5,8,13-17H2 |
InChI Key |
PZNUPQCHNCCYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCNCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenylacetonitrile with a suitable amine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or alkyl group.
Scientific Research Applications
N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Ethane-1,2-diamine Derivatives
Substituent-Driven Structural Variations
Table 1: Structural and Molecular Comparisons
Functional and Pharmacological Insights
Antiviral Activity: Piperazinyl and ethylenediamine derivatives (e.g., N-[2-(4-phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine) demonstrate retained antiviral efficacy when substituting amino alcohol groups with ethyl amines . The target compound’s fluorophenyl and phenylbutyl groups may enhance target binding or metabolic stability compared to simpler analogs.
Corrosion Inhibition :
- Schiff base derivatives like EDDB and DBDB () highlight the role of aromatic substitutions in metal surface adsorption. The target compound’s fluorophenyl group could similarly improve corrosion inhibition via electron-withdrawing effects .
Solubility and LogP :
- The target compound’s logP (estimated >3.0) likely exceeds simpler derivatives (e.g., ’s logP 1.96) due to its extended phenylbutyl chain. This suggests better membrane permeability but lower aqueous solubility .
Biological Activity
Biological Activity
The biological activity of N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is primarily linked to its capacity to modulate biological processes related to cell signaling pathways. This modulation can potentially influence cellular responses and physiological effects, making it a subject of interest in pharmacological research.
Receptor Interactions
Studies have shown that the compound interacts with various biological targets, including specific receptors. The presence of two amine groups in its structure is integral to these interactions, allowing for effective binding to target sites.
Enzyme Modulation
Research indicates that this compound may influence enzyme activities. This property could have implications for various biochemical processes within cells.
Structural Features and Activity Relationship
The compound's biological activity is closely related to its structural features:
- Fluorophenyl group: Enhances binding affinity to biological targets
- Phenylbutyl moiety: Contributes to the compound's distinctive properties
- Two amine groups: Essential for biological activity and chemical reactivity
These structural elements work in concert to determine the compound's pharmacological profile.
Potential Therapeutic Applications
While specific therapeutic applications are not detailed in the available search results, the compound's ability to modulate biological processes suggests potential in various areas of medical research. Further studies are needed to elucidate its precise therapeutic potential.
Comparative Analysis
When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the fluorinated phenyl moiety, in particular, may enhance its binding affinity to biological targets compared to related compounds.
Research Limitations and Future Directions
It's important to note that the available information on the biological activity of this compound is limited. Further research is needed to:
- Identify specific receptor and enzyme targets
- Quantify the compound's effects on various cellular processes
- Evaluate its potential therapeutic applications in different disease models
- Assess its pharmacokinetic and pharmacodynamic properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
